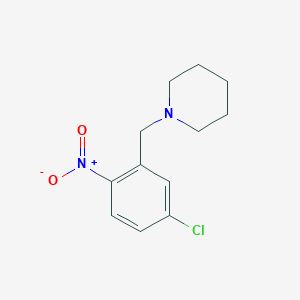![molecular formula C14H20N2O4 B5157902 N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine](/img/structure/B5157902.png)
N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine is a chemical compound that has gained significant attention in scientific research. It is a member of the class of compounds known as nitrobenzenes, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and anti-oxidant properties of the compound may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It may also affect the expression of various genes involved in cancer cell growth and proliferation. Additionally, the compound has been shown to have a low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, the compound has a low toxicity profile, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, more research is needed to evaluate the safety and efficacy of the compound in animal and human studies.
Méthodes De Synthèse
The synthesis of N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine involves a series of chemical reactions. The first step involves the reaction of 4-methyl-2-nitrophenol with epichlorohydrin to form 2-(4-methyl-2-nitrophenoxy)ethyl chloride. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce the final product.
Propriétés
IUPAC Name |
N-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-6-15-7-8-19-9-10-20-14-5-4-12(2)11-13(14)16(17)18/h3-5,11,15H,1,6-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDRRKIEDNGMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNCC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B5157833.png)
![1-methoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5157838.png)
![2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B5157842.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-2-methyl-2-buten-1-yl]piperidine](/img/structure/B5157843.png)
![N-(3-chloro-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5157846.png)
![(5-{[5-(3-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5157851.png)
![10-(diphenylmethylene)-4-(4-methyl-3-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5157860.png)
![3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5157864.png)

![2-(3,4-dimethoxyphenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5157889.png)
![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)